Ethyl bromoacetate-1-13C
Overview
Description
Ethyl bromoacetate-1-13C is a carbon-13 labeled compound with the molecular formula BrCH2CO2C2H5. It is an ethyl ester of bromoacetic acid, where the carbon-13 isotope is incorporated at the carbonyl carbon position. This compound is widely used in organic synthesis and various scientific research applications due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl bromoacetate-1-13C can be synthesized through the esterification of bromoacetic acid-1-13C with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of bromoacetic acid-1-13C and ethanol into a reactor, along with the acid catalyst. The reaction mixture is then distilled to separate the this compound from the unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl bromoacetate-1-13C undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by a nucleophile, such as an amine or an alkoxide, to form substituted products.
Reformatsky Reaction: This reaction involves the formation of a zinc enolate from this compound and its subsequent reaction with carbonyl compounds to form β-hydroxy esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reformatsky Reaction: Zinc dust and carbonyl compounds are used as reagents, with the reaction carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Wittig Reaction: Triphenylphosphine and carbonyl compounds are used, with the reaction typically carried out in anhydrous THF or dichloromethane.
Major Products Formed
Nucleophilic Substitution: Substituted esters, amides, and thioesters.
Reformatsky Reaction: β-Hydroxy esters.
Wittig Reaction: α,β-Unsaturated esters.
Scientific Research Applications
Ethyl bromoacetate-1-13C is used in various scientific research applications, including:
Organic Synthesis: As a versatile alkylating agent, it is used in the synthesis of complex organic molecules and intermediates.
Isotope Labeling: The carbon-13 isotope labeling makes it valuable in nuclear magnetic resonance (NMR) spectroscopy studies to trace reaction pathways and mechanisms.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: The compound is used in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Mechanism of Action
Ethyl bromoacetate-1-13C acts primarily as an alkylating agent. The bromine atom is a good leaving group, allowing the compound to undergo nucleophilic substitution reactions. In biological systems, it can alkylate nucleophilic sites on biomolecules such as proteins and nucleic acids, potentially leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Methyl bromoacetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl chloroacetate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl iodoacetate: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
Ethyl bromoacetate-1-13C is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy and other isotopic labeling studies. The presence of the bromine atom also makes it a more reactive alkylating agent compared to its chloro and iodo analogs .
Properties
IUPAC Name |
ethyl 2-bromoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJJJMRNHATNKG-AZXPZELESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466815 | |
Record name | Ethyl bromoacetate-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-71-2 | |
Record name | Ethyl bromoacetate-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61203-71-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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